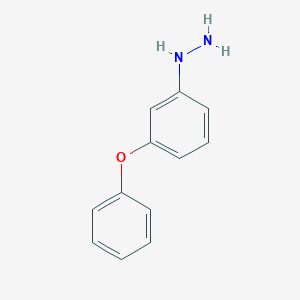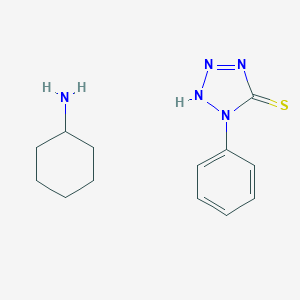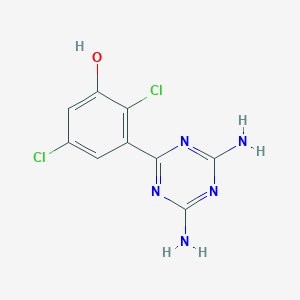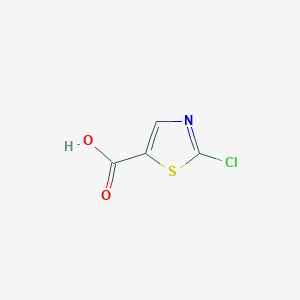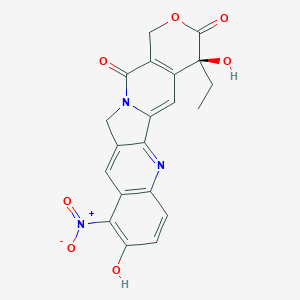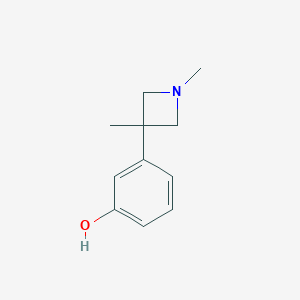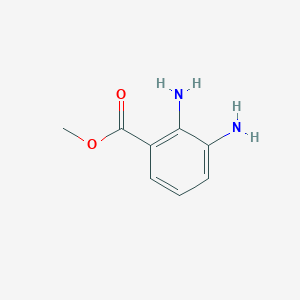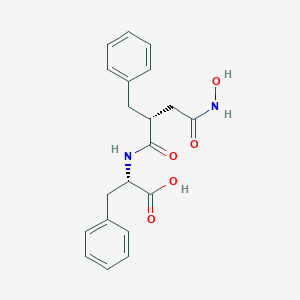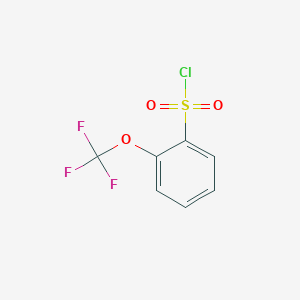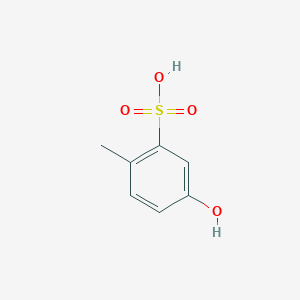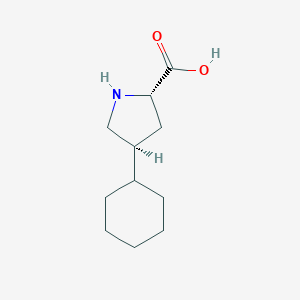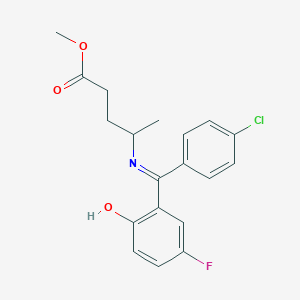
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate, also known as MCFP, is a chemical compound that has been extensively studied for its potential biomedical applications. MCFP is a member of the class of compounds known as Schiff bases, which have been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate is not fully understood. However, it has been suggested that Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Effets Biochimiques Et Physiologiques
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit various biochemical and physiological effects. These effects include the induction of apoptosis in cancer cells, the inhibition of acetylcholinesterase activity in the brain, and the reduction of blood glucose levels in diabetic rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate in lab experiments is its potential for use as a therapeutic agent for various diseases. Additionally, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate is relatively easy to synthesize and purify. However, one limitation of using Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate. One direction is the further investigation of its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Additionally, the mechanism of action of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate should be further elucidated to better understand its biological effects. Furthermore, the toxicity of Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate should be further studied to determine its safety for use in vivo.
Méthodes De Synthèse
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate can be synthesized through the condensation reaction between 4-chlorobenzaldehyde and 5-fluoro-2-hydroxybenzohydrazide, followed by the reaction with methyl 4-bromopentanoate. The resulting product is purified through column chromatography.
Applications De Recherche Scientifique
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Additionally, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in acetylcholine levels, which could potentially improve cognitive function in Alzheimer's disease patients. Furthermore, Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate has been shown to exhibit hypoglycemic activity by reducing blood glucose levels in diabetic rats.
Propriétés
Numéro CAS |
104775-07-7 |
|---|---|
Nom du produit |
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)pentanoate |
Formule moléculaire |
C19H19ClFNO3 |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
methyl 4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]pentanoate |
InChI |
InChI=1S/C19H19ClFNO3/c1-12(3-10-18(24)25-2)22-19(13-4-6-14(20)7-5-13)16-11-15(21)8-9-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3 |
Clé InChI |
UPLHXIHAIAGYJT-MNDPQUGUSA-N |
SMILES isomérique |
CC(CCC(=O)OC)N/C(=C\1/C=C(C=CC1=O)F)/C2=CC=C(C=C2)Cl |
SMILES |
CC(CCC(=O)OC)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O |
SMILES canonique |
CC(CCC(=O)OC)N=C(C1=CC=C(C=C1)Cl)C2=C(C=CC(=C2)F)O |
Synonymes |
Methyl 4-(((4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)p entanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



